9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
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Description
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of tetrazolo[5,1-b]quinazolin-8(4H)-one derivatives involves innovative synthetic routes and methodologies. These compounds are characterized using various spectroscopic and analytical techniques, including 1H-NMR, 13C-NMR, IR, high-resolution mass spectral data, and microanalyses. The synthesis process often targets the incorporation of specific functional groups to explore their impact on biological activity and molecular docking studies indicate the potential binding affinities of these compounds to biological targets (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Anticancer Activity
Certain derivatives of tetrazolo[5,1-b]quinazolin-8(4H)-one have demonstrated significant cytotoxicity against cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. These findings suggest their potential as anticancer agents, with molecular docking studies revealing their binding mechanisms, involving hydrogen bonding and halogen interactions, to tubulin, a key protein involved in cell division (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Antimicrobial and Antitubercular Activity
Studies have also highlighted the antimicrobial and antitubercular properties of these quinazolinone derivatives. Compounds synthesized from 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one showed significant activity against various strains of Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis. This underscores the versatility of these compounds in addressing a range of infectious diseases (Maurya et al., 2013).
Analgesic and Anti-inflammatory Activities
Derivatives of tetrazolo[5,1-b]quinazolin-8(4H)-one have been evaluated for their analgesic and anti-inflammatory activities. These studies have identified compounds with significant analgesic and anti-inflammatory properties, comparable to or exceeding those of standard drugs. This highlights their potential in developing new therapeutic agents for pain and inflammation management (Alagarsamy & Murugesan, 2007).
Antihypertensive and Anticonvulsant Activities
Furthermore, specific derivatives have shown promising antihypertensive and anticonvulsant activities in preclinical models. These findings suggest the potential for the development of new treatments for hypertension and epilepsy, adding to the therapeutic versatility of tetrazolo[5,1-b]quinazolin-8(4H)-one derivatives (Alagarsamy & Pathak, 2007).
Properties
IUPAC Name |
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-16-8-6-13(7-9-16)15-11-18-20(19(28)12-15)21(27-22(23-18)24-25-26-27)14-4-3-5-17(10-14)30-2/h3-10,15,21H,11-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKFQGURHVMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=CC=C5)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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